4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide
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Overview
Description
4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide group linked to a pyrimidine ring, which is substituted with ethyl and fluorine groups. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethyl acetoacetate with guanidine in the presence of a base, followed by fluorination using a fluorinating agent such as Selectfluor.
Amination: The fluorinated pyrimidine is then subjected to amination using an appropriate amine, such as aniline, under controlled conditions to form the desired amino-substituted pyrimidine.
Coupling with Benzamide: The final step involves coupling the amino-substituted pyrimidine with benzoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-5-fluoropyrimidin-4-ol
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 6-Ethyl-5-fluoropyrimidin-4(3H)-one
Uniqueness
4-[(6-Ethyl-5-fluoropyrimidin-4-yl)amino]benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a pyrimidine ring This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds
Properties
IUPAC Name |
4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c1-2-10-11(14)13(17-7-16-10)18-9-5-3-8(4-6-9)12(15)19/h3-7H,2H2,1H3,(H2,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDGCHVMMDNHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC2=CC=C(C=C2)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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